4-Aminophenyl 6-deoxy-|A-L-mannopyranoside
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Overview
Description
4-Aminophenyl 6-deoxy-α-L-mannopyranoside is a glycoside compound that can be isolated from the seeds of Camellia oleifera . It has a molecular formula of C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is primarily used in scientific research and has shown potential in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside typically involves the glycosylation of 4-aminophenol with a suitable mannopyranosyl donor under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate .
Industrial Production Methods
. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 6-deoxy-α-L-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminophenyl 6-deoxy-α-L-mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme-related diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved often include those related to carbohydrate metabolism and glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl β-D-glucopyranoside
- 4-Aminophenyl α-D-galactopyranoside
- 4-Aminophenyl β-D-mannopyranoside
Uniqueness
4-Aminophenyl 6-deoxy-α-L-mannopyranoside is unique due to its specific glycosidic linkage and the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9-,10+,11+,12-/m0/s1 |
InChI Key |
CITVZWPAGDTXQI-UOAXWKJLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Origin of Product |
United States |
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